N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide features a benzo[d][1,2,3]triazin-4-one core substituted with a fluorine atom at position 6, an ethyl linker, and a thiophen-2-yl acetamide moiety. This structure combines a heterocyclic triazinone scaffold—known for pharmacological relevance—with a thiophene-based acetamide side chain. The fluorine substituent likely enhances metabolic stability and binding affinity, while the thiophene group may influence electronic properties and solubility compared to phenyl analogs .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c16-10-3-4-13-12(8-10)15(22)20(19-18-13)6-5-17-14(21)9-11-2-1-7-23-11/h1-4,7-8H,5-6,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUICNFMEVYDJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: The synthesis starts with the condensation of a 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivative with an ethylamine.
Acylation: The intermediate undergoes acylation using thiophen-2-yl acetate under controlled conditions.
Industrial Production Methods
Batch Production: Common in laboratory settings, where precise control over reaction conditions is needed.
Continuous Flow Production: Applied in industrial settings for large-scale synthesis, offering efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can be oxidized, usually leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or thiophen derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions due to the presence of active sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, hydrogen gas over a palladium catalyst.
Substitution Conditions: Various catalysts, solvents like dichloromethane or ethanol, and elevated temperatures.
Major Products Formed
Sulfoxides and Sulfones: From oxidation.
Amines: From reduction.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound serves as a ligand in catalytic reactions, aiding in the formation of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, crucial in metabolic pathways.
Medicine
Drug Design: Potential in the design of new therapeutic agents due to its unique structure and reactivity.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets in biological systems. It binds to active sites of enzymes or receptors, altering their function.
Molecular Targets and Pathways Involved
Enzymes: Inhibits specific enzymes involved in metabolic pathways, potentially altering cellular processes.
Receptors: Binds to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Benzo[d][1,2,3]triazin-4-one vs. Quinazolin-4-one
Quinazolinones are established enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis, suggesting that the triazinone analog may target similar enzymes but with modified potency due to electronic and steric differences .
Fluorine Substitution
The 6-fluoro substituent in the target compound contrasts with chloro or methyl groups in quinazolinone derivatives (e.g., 6-chloro-2-methyl in ). Fluorine’s electronegativity and small atomic radius may improve membrane permeability and reduce metabolic degradation compared to bulkier substituents .
Acetamide Side Chain Variations
Thiophen-2-yl vs. Phenyl/Aryl Groups
The thiophen-2-yl acetamide moiety distinguishes the target compound from phenyl-substituted analogs (e.g., N-phenylacetamide derivatives in ). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, while its lower lipophilicity compared to phenyl groups could improve aqueous solubility .
Ethyl Linker vs. Direct Bonding
In contrast, compounds like N-(3-cyano-thiophen-2-yl)-2-(thiophen-2-yl)acetamide () lack such linkers, which may restrict spatial adaptability .
Melting Points and Yields
*Predicted based on structural analogs. Thiophene’s lower symmetry may reduce melting points compared to sulfamoylphenyl derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
